molecular formula C14H18N2O3 B4944140 3-cyclopentyl-N-(4-nitrophenyl)propanamide

3-cyclopentyl-N-(4-nitrophenyl)propanamide

Cat. No.: B4944140
M. Wt: 262.30 g/mol
InChI Key: DXOGSSBYFPETSP-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-(4-nitrophenyl)propanamide is an organic compound with the molecular formula C14H18N2O3 It is characterized by a cyclopentyl group attached to a propanamide backbone, with a nitrophenyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-N-(4-nitrophenyl)propanamide typically involves the following steps:

    Formation of the Propanamide Backbone: This can be achieved through the reaction of a suitable amine with a propanoic acid derivative under appropriate conditions.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions, where a cyclopentyl halide reacts with the amide.

    Nitration of the Phenyl Ring: The nitrophenyl group is introduced through nitration of the phenyl ring, typically using a mixture of concentrated nitric and sulfuric acids.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-N-(4-nitrophenyl)propanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

    Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) solutions.

Major Products

    Reduction: 3-cyclopentyl-N-(4-aminophenyl)propanamide.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

    Hydrolysis: Cyclopentylpropanoic acid and 4-nitroaniline.

Scientific Research Applications

3-cyclopentyl-N-(4-nitrophenyl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-N-(4-nitrophenyl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in redox reactions, while the amide bond provides structural stability and potential hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    3-cyclopentyl-N-(3-nitrophenyl)propanamide: Similar structure but with the nitro group at the meta position.

    3-cyclopentyl-N-(4-fluoro-3-nitrophenyl)propanamide: Contains a fluorine atom in addition to the nitro group.

Uniqueness

3-cyclopentyl-N-(4-nitrophenyl)propanamide is unique due to the specific positioning of the nitro group, which can influence its reactivity and interactions. The cyclopentyl group also adds to its distinct chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-cyclopentyl-N-(4-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c17-14(10-5-11-3-1-2-4-11)15-12-6-8-13(9-7-12)16(18)19/h6-9,11H,1-5,10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOGSSBYFPETSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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